Ethoxazene hydrochloride

pH indicator azo dye acidometry

Ethoxazene hydrochloride (CAS 74367-87-6), also designated as 4-(4-ethoxyphenylazo)-m-phenylenediamine hydrochloride, is a synthetic azo compound. It is chemically characterized by a diazenyl group (-N=N-) bridging an ethoxyphenyl moiety and a 1,3-benzenediamine core, typically encountered as a dark brown to black crystalline powder.

Molecular Formula C14H17ClN4O
Molecular Weight 292.76 g/mol
CAS No. 74367-87-6
Cat. No. B3429434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxazene hydrochloride
CAS74367-87-6
Molecular FormulaC14H17ClN4O
Molecular Weight292.76 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl
InChIInChI=1S/C14H16N4O.ClH/c1-2-19-12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16;/h3-9H,2,15-16H2,1H3;1H
InChIKeyIWHXNINOLLNFGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethoxazene Hydrochloride (CAS 74367-87-6): Azo Dye Compound with Dual Analgesic and Gastric Acidity Indicator Function


Ethoxazene hydrochloride (CAS 74367-87-6), also designated as 4-(4-ethoxyphenylazo)-m-phenylenediamine hydrochloride, is a synthetic azo compound [1]. It is chemically characterized by a diazenyl group (-N=N-) bridging an ethoxyphenyl moiety and a 1,3-benzenediamine core, typically encountered as a dark brown to black crystalline powder . The compound is recognized for its dual functionality: it acts as an analgesic agent and is specifically utilized as an indicator for acidity in gastric function tests [2].

Why Ethoxazene Hydrochloride Cannot Be Simply Substituted with Generic Azo Dyes


The substitution of Ethoxazene hydrochloride with other azo dyes, such as Chrysoidine or its base, is not scientifically sound due to significant divergences in critical physicochemical and functional properties. While these compounds share an azo chromophore, the specific substitution pattern—particularly the presence of the para-ethoxy group in Ethoxazene—profoundly alters its pH transition interval, solubility profile, and thermal stability . These differences directly impact its suitability for specialized applications, including gastric acidometry and certain analytical procedures, where precise colorimetric transitions and specific solubility characteristics are non-negotiable .

Quantitative Differentiation of Ethoxazene Hydrochloride from Structural Analogs


pH Transition Interval: Distinct Acidic Range for Gastric Acidity Testing

Ethoxazene hydrochloride exhibits a distinct acidic pH transition interval from red (pH 3.5) to yellow (pH 5.5) . In contrast, the closely related azo dye Chrysoidine transitions from orange to yellow over a more neutral range of pH 4.0 to 7.0 . This shift makes Ethoxazene uniquely suited for detecting acidity in the gastric environment.

pH indicator azo dye acidometry

Aqueous Solubility: Hydrophobicity for Non-Aqueous Applications

Ethoxazene hydrochloride is described as insoluble in water [1], whereas its close analog, Chrysoidine hydrochloride, exhibits significant water solubility (5.5% at 15°C) [2]. This fundamental difference in hydrophilicity is critical for selecting the appropriate compound for specific solvent systems.

solubility azo dye formulation

Thermal Stability: Lower Melting Point for Specific Processing Conditions

Ethoxazene hydrochloride has a reported melting point of 215°C . This contrasts with the higher thermal decomposition point of Chrysoidine hydrochloride, which is reported as 235°C (with decomposition) . This 20°C difference can be a decisive factor in processes involving thermal treatment.

melting point thermal analysis processing

Lipophilicity: Enhanced LogP for Membrane Interaction Studies

The predicted LogP for Ethoxazene is 2.44 [1], which is significantly higher than the predicted LogP of 1.98 for the base Chrysoidine structure . This difference in lipophilicity suggests that Ethoxazene may partition differently into lipid bilayers or organic phases.

LogP lipophilicity drug design

HPLC Purity Specification: Benchmark for Procurement Quality

Commercial sources specify Ethoxazene hydrochloride with a minimum purity of 97.5% as determined by HPLC . This high purity specification serves as a benchmark for procurement, ensuring the compound meets the rigorous demands of research and industrial applications.

HPLC purity analytical standard

Optimal Research and Industrial Applications for Ethoxazene Hydrochloride


Tubeless Gastric Acidity Testing (Acidotest)

Ethoxazene hydrochloride is the active component in the Acidotest, a non-invasive method for assessing gastric acid secretion. Its specific pH transition from red (pH 3.5) to yellow (pH 5.5) is precisely tuned to detect the change in urinary pH after an oral dose, providing a clinically relevant, probe-free diagnostic tool [1].

Research on Voltage-Sensitive Calcium Channels (VSCCs)

The compound's reported interaction with voltage-sensitive calcium channels makes it a tool of interest for neuropharmacology research. Its predicted higher lipophilicity (LogP 2.44) [1] compared to Chrysoidine may influence its ability to cross cell membranes and modulate calcium ion influx in neuronal studies.

Analytical Chemistry: Redox and Adsorption Indicator

Beyond its role as an acid-base indicator, Ethoxazene hydrochloride can function as a redox indicator (reduced form red, oxidized form lemon yellow) and an adsorption indicator for argentometric titrations of iodides and thiocyanates . This multi-modal analytical utility distinguishes it from simpler azo dyes.

Preparative Chromatography and Pharmacokinetic Studies

The availability of validated HPLC methods for Ethoxazene , combined with its high purity specification (≥97.5%) [1], supports its use as a reference standard in pharmacokinetic studies and for the preparative isolation of impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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